2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2S/c1-12-4-7-14(8-5-12)20-26-21(31-28-20)18-19(24)29(27-22(18)32-3)11-17(30)25-16-10-15(23)9-6-13(16)2/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXPDJRREWWWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting a 1,3-diketone with hydrazine or its derivatives.
Coupling of the oxadiazole and pyrazole rings: This step involves the formation of a bond between the two heterocyclic systems, often through a nucleophilic substitution reaction.
Introduction of the acetamide group: The final step involves the acylation of the amine group with an appropriate acylating agent, such as an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with oxadiazole and pyrazole scaffolds exhibit significant anticancer properties.
- Mechanism of Action :
- Inhibition of telomerase and topoisomerase activities, critical for cancer cell survival.
- Case Studies :
- In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.
Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory activity.
- Research Findings :
- Pyrazole derivatives can inhibit pro-inflammatory cytokine production, reducing inflammation in models of acute and chronic inflammatory diseases.
- Clinical Relevance :
- Potential candidates for treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
The structural components suggest potential antimicrobial effects.
- Antimicrobial Studies :
- Similar oxadiazole derivatives have shown effectiveness against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungi.
- Mechanism :
- Likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis typically involves multi-step organic reactions similar to those used for other pyrazole and oxadiazole derivatives. Understanding the SAR is crucial for optimizing biological activity.
| Functional Group | Activity | Notes |
|---|---|---|
| Oxadiazole | Anticancer | Inhibits tumor growth |
| Pyrazole | Anti-inflammatory | Reduces cytokine production |
| Acetamide | Solubility | Enhances bioavailability |
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings may facilitate binding to specific molecular targets, while the acetamide group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of acetamide derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related molecules:
Key Observations:
Oxadiazole vs. Triazole/Triazolone Systems: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may confer stronger binding to hydrophobic enzyme pockets compared to triazole derivatives (e.g., ), which are more polar . In BI 665915, the oxadiazole contributes to nanomolar FLAP inhibition, suggesting the target compound’s oxadiazole-phenyl group could similarly enhance target affinity .
Substituent Effects on Pharmacokinetics :
- The 4-methylphenyl group on the oxadiazole (target compound) likely improves metabolic stability over the 4-methoxyphenyl analogue (), as methyl groups are less prone to oxidative demethylation than methoxy groups .
- The methylsulfanyl group on the pyrazole may reduce CYP450-mediated metabolism compared to sulfonyl or thioether groups in other derivatives (e.g., ) .
Biological Activity Trends: Compounds with methylsulfanyl or chlorophenyl groups (e.g., target compound, ) often exhibit anti-inflammatory or enzyme-inhibitory activities, aligning with the structural motifs of known FLAP or cyclooxygenase inhibitors . Anti-exudative acetamides in (e.g., triazole derivatives) show dose-dependent efficacy, suggesting the target compound’s pyrazole-oxadiazole core may similarly modulate inflammatory pathways .
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule characterized by a unique arrangement of functional groups that suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 499.0 g/mol. The structure includes:
- Amino group : Contributes to solubility and biological interactions.
- Oxadiazole ring : Known for its role in enhancing biological activity.
- Pyrazole moiety : Often associated with anticancer properties.
- Acetamide group : Enhances pharmacological properties.
The presence of these functional groups suggests that the compound may interact with various biological targets, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole structures. For instance, similar compounds have demonstrated cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7, with IC50 values below 100 μM . The following table summarizes key findings on the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Induces apoptosis via caspase activation |
| Compound B | HeLa | 34 | Inhibits cell proliferation and induces morphological changes |
| Compound C | MCF-7 | 59 | Alters mitochondrial membrane potential leading to apoptosis |
The mechanism through which This compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit critical enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase .
- Induction of Apoptosis : Studies indicate that similar compounds can trigger apoptotic pathways by activating caspases and promoting phosphatidylserine translocation to the outer leaflet of the cell membrane .
- Modulation of Cellular Signaling Pathways : The unique combination of functional groups may allow the compound to modulate various signaling pathways that are crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Cytotoxicity Studies : In vitro studies demonstrated that treatment with the compound led to significant cytotoxic effects on HCT-116 and HeLa cells, with observable morphological changes indicative of apoptosis .
- Pharmacokinetic Studies : Investigation into the metabolic stability of similar compounds revealed that modifications in the chemical structure could enhance or reduce their stability in human liver microsomes, affecting their overall efficacy .
- Comparative Analysis : A comparative study involving various oxadiazole derivatives highlighted that structural modifications significantly influence anticancer activity. For example, substituents on the phenyl ring were found to affect both potency and selectivity against different cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
